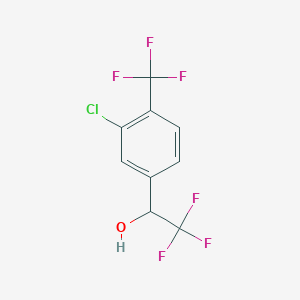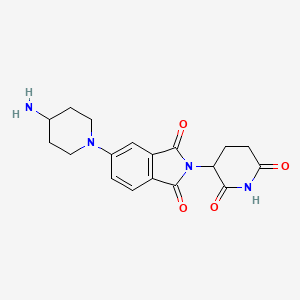
n,n'-Trimethylene-1,10-*phenanthrolinium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N’-Trimethylene-1,10-phenanthrolinium dibromide can be synthesized through a reaction involving 1,10-phenanthroline hydrate and 1,3-dibromopropane. The process involves heating a mixture of 1,10-phenanthroline hydrate and 1,3-dibromopropane in toluene at 70°C with magnetic stirring. The hot colorless solution is then stirred at 110°C for 4 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is washed with n-hexane and dried under reduced pressure to yield the compound .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Trimethylene-1,10-phenanthrolinium dibromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is often used as an electron carrier in photochemical reactions .
Common Reagents and Conditions: The compound is typically used in reactions involving metal ions, where it forms complexes with metals such as iron, cobalt, and nickel . These reactions often occur under conditions that facilitate the formation of stable complexes.
Major Products Formed: The major products formed from reactions involving N,N’-Trimethylene-1,10-phenanthrolinium dibromide are typically metal complexes, which are used in various applications, including catalysis and photochemical processes .
Applications De Recherche Scientifique
N,N’-Trimethylene-1,10-phenanthrolinium dibromide has a wide range of scientific research applications. It is used in chemistry as an electron carrier in photochemical reactions . In biology, it is used to study the interactions between metal ions and biological molecules . In industry, it is used in the synthesis of organic salts and other chemical compounds .
Mécanisme D'action
The mechanism of action of N,N’-Trimethylene-1,10-phenanthrolinium dibromide involves its ability to form complexes with metal ions. It acts as an inhibitor of metallopeptidases by chelating the metal ions required for catalytic activity, thereby leaving an inactive apoenzyme . This mechanism is particularly effective against zinc metallopeptidases .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N,N’-Trimethylene-1,10-phenanthrolinium dibromide include 1,10-phenanthroline, neocuproine, and bathocuproine . These compounds also form complexes with metal ions and have similar applications in chemistry and biology.
Uniqueness: What sets N,N’-Trimethylene-1,10-phenanthrolinium dibromide apart from its similar compounds is its specific structure, which allows it to form stable complexes with a wide range of metal ions. This makes it particularly useful in photochemical reactions and as an inhibitor of metallopeptidases .
Propriétés
Formule moléculaire |
C15H14Br2N2 |
|---|---|
Poids moléculaire |
382.09 g/mol |
Nom IUPAC |
1,5-diazoniatetracyclo[7.6.2.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene;dibromide |
InChI |
InChI=1S/C15H14N2.2BrH/c1-4-12-6-7-13-5-2-9-17-11-3-10-16(8-1)14(12)15(13)17;;/h1-2,4-9H,3,10-11H2;2*1H/q+2;;/p-2 |
Clé InChI |
LSLXHGOHQCKZJA-UHFFFAOYSA-L |
SMILES canonique |
C1C[N+]2=CC=CC3=C2C4=C(C=CC=[N+]4C1)C=C3.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)



![2-{[(7-Methoxynaphthalen-2-YL)oxy]methyl}-N-methyl-N-(prop-2-EN-1-YL)-1,3-oxazole-4-carboxamide](/img/structure/B13483967.png)





![3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13484007.png)
![1H,2H,3H,4H-benzo[h]quinoline hydrochloride](/img/structure/B13484014.png)
